3-(2-chlorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 528.93 g/mol. This compound is classified under quinazolinone derivatives, which are known for their biological activity, particularly as inhibitors of various protein kinases .
The synthesis of 3-(2-chlorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves several key steps:
These steps illustrate a comprehensive approach to synthesizing this complex molecule while allowing for modifications to enhance biological activity.
The molecular structure of 3-(2-chlorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be represented using various structural formulas:
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Cl
The structure features a quinazolinone core linked to both a chlorobenzyl group and a trifluoromethyl-substituted oxadiazole, highlighting its complexity and potential for diverse interactions in biological systems .
The compound undergoes various chemical reactions typical for quinazolinone derivatives:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing analogs with varied properties.
The mechanism of action for 3-(2-chlorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one primarily involves its role as an inhibitor of multiple tyrosine kinases such as cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).
Studies have shown that this compound acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR. The binding affinity and specificity are influenced by the structural features of the compound, particularly the quinazolinone moiety and the oxadiazole ring .
The physical and chemical properties of 3-(2-chlorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the structure and purity of synthesized compounds .
This compound has significant applications in scientific research, particularly in drug discovery and development due to its potent inhibitory effects on tyrosine kinases involved in cancer progression. Its structural diversity allows it to serve as a lead compound for developing targeted therapies against various cancers and other diseases associated with dysregulated kinase activity.
Additionally, ongoing studies aim to explore its efficacy in combination therapies and its potential role in treating resistant cancer types or enhancing the effectiveness of existing treatments .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: